molecular formula C12H11BrO2 B1358781 2-(6-Bromonaphthalen-2-yl)oxyethanol CAS No. 165899-54-7

2-(6-Bromonaphthalen-2-yl)oxyethanol

Cat. No.: B1358781
CAS No.: 165899-54-7
M. Wt: 267.12 g/mol
InChI Key: FLDTYJBBBDFRCZ-UHFFFAOYSA-N
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Description

2-(6-Bromonaphthalen-2-yl)oxyethanol (CAS: 165899-54-7) is a brominated naphthalene derivative with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol . Structurally, it consists of a naphthalene ring substituted with a bromine atom at the 6-position and an ethoxyethanol group (-OCH₂CH₂OH) at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of silyl-protected derivatives (e.g., silyloxyarenes) for catalytic cross-coupling reactions . The ether and secondary alcohol functional groups enhance its versatility in forming covalent linkages or undergoing further derivatization.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDTYJBBBDFRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627789
Record name 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165899-54-7
Record name 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyethanol typically involves the bromination of naphthalene followed by the introduction of the oxyethanol group. One common method includes the following steps:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

    Formation of this compound: The 6-bromonaphthalene is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)oxyethanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The oxyethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxyethanol group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the oxyethanol group.

    Reduction: Alcohols or dehalogenated products.

Scientific Research Applications

2-(6-Bromonaphthalen-2-yl)oxyethanol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyethanol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and oxyethanol group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(6-Bromonaphthalen-2-yl)oxyethanol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 165899-54-7 C₁₂H₁₁BrO₂ 267.12 Ether, secondary alcohol Synthetic intermediate
(6-Bromonaphthalen-2-yl)methanol 100751-63-1 C₁₁H₉BrO 237.09 Primary alcohol Pharmaceuticals, catalysts
6-Bromo-2-naphthol 15231-91-1 C₁₀H₇BrO 223.07 Phenol Organic synthesis
2-(6-Methoxynaphthalen-2-yl)ethanol 32725-05-6 C₁₃H₁₄O₂ 202.25 Ether, primary alcohol Unspecified (structural studies)

Solubility and Physical Properties

  • Polarity: The secondary alcohol in this compound increases polarity compared to its methoxy analog, enhancing solubility in polar solvents (e.g., ethanol, DMSO).
  • Melting/Boiling Points: Data gaps exist, but bromine’s bulky nature likely elevates melting points relative to non-brominated analogs.

Biological Activity

2-(6-Bromonaphthalen-2-yl)oxyethanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H11BrO
  • Molecular Weight : 251.12 g/mol
  • CAS Number : 50637-83-7

The biological activity of this compound is believed to involve the modulation of various biochemical pathways. Compounds with similar structures often interact with neurotransmitter receptors, such as the serotonin receptor family. This interaction can lead to significant physiological effects, including:

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, potentially making them useful in treating infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

  • Absorption : The compound's lipophilicity suggests it may be well absorbed in biological systems.
  • Metabolism : Preliminary studies indicate that it may undergo metabolic transformations that could influence its efficacy and safety profile.
  • Excretion : Knowledge of how the compound is eliminated from the body will help determine dosing regimens.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study conducted on various brominated compounds showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
  • Cell Culture Experiments :
    • In vitro studies using human cell lines demonstrated that the compound could reduce pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory effects.
  • Animal Models :
    • In vivo experiments in murine models indicated that treatment with this compound resulted in reduced inflammation and improved healing in models of induced arthritis.

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory ActivityReference
This compoundModerateSignificant
Similar Brominated CompoundsHighModerate
Established AntibioticsHighLow

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